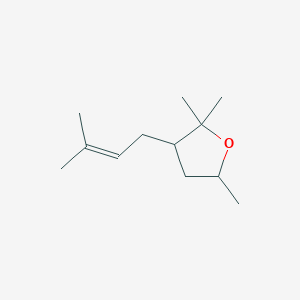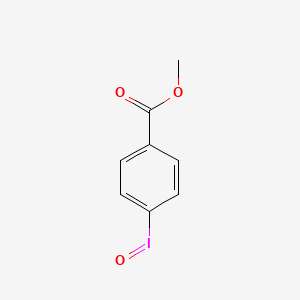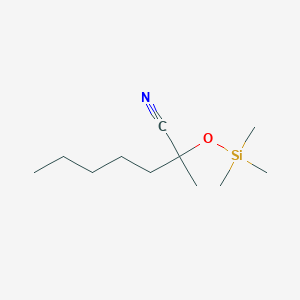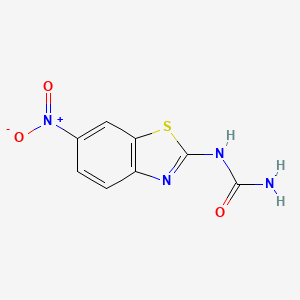
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound that belongs to the class of naphthalenes. This compound is characterized by its unique structure, which includes a naphthalene moiety with various functional groups attached. It is a synthetic auxin plant hormone and is widely used in agriculture and horticulture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves the condensation reaction of naphthalene with chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrially, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and catalysts to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure and functional groups.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in plant biology research to study the effects of synthetic auxins on plant growth and development.
Industry: The compound is used in the production of various agricultural and horticultural products, including rooting agents and plant growth regulators
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, binding to auxin receptors and activating signaling pathways that regulate plant growth and development. The molecular targets include various proteins and enzymes involved in cell division, elongation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring auxin with similar functions but different structure.
2-Naphthylacetic acid: Another synthetic auxin with a similar naphthalene moiety but different functional groups.
Methyl naphthalene-1-acetate: A derivative of naphthaleneacetic acid with a methyl ester group.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it valuable in agricultural and horticultural applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
104199-25-9 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[(1R,4aS,8S,8aR)-8-hydroxy-5,8a-dimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H18O4/c1-8-6-11(15)13(18)14(2)9(7-12(16)17)4-3-5-10(8)14/h3-4,6,9-10,13,18H,5,7H2,1-2H3,(H,16,17)/t9-,10-,13+,14+/m0/s1 |
InChI-Schlüssel |
WSWXUMIQYWQODN-DUBDDPSESA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)







